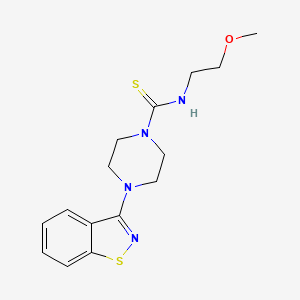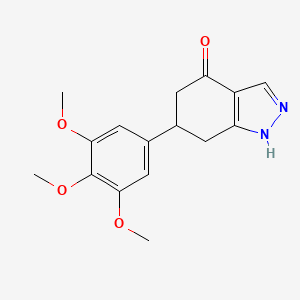![molecular formula C19H16Cl2N4O2 B11474350 6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11474350.png)
6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazino-pyrimidine structure, which includes chlorophenyl groups that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with appropriate amines and subsequent cyclization reactions under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as Raney nickel to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the manufacture of certain insecticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A versatile organic compound used in similar applications.
Tebuconazole: Another chlorophenyl-containing compound with applications in agriculture.
Uniqueness
1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique diazino-pyrimidine structure, which imparts distinct chemical properties and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C19H16Cl2N4O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-13-3-1-12(2-4-13)9-24-10-16-17(22-11-24)25(19(27)23-18(16)26)15-7-5-14(21)6-8-15/h1-8,22H,9-11H2,(H,23,26,27) |
InChI Key |
NEAADEBTBYHIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11474278.png)
![2-Amino-3-[(3,4-dimethoxyphenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11474287.png)
![6-(4-methoxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11474294.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11474302.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474314.png)

![3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B11474325.png)
![({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B11474332.png)

![1-hydroxy-9-methyl-4-[2-(morpholin-4-yl)ethyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-3,7(4H,8H)-dione](/img/structure/B11474341.png)
![4-methoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11474344.png)
![1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474347.png)
![3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B11474354.png)
![2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11474361.png)
